molecular formula C22H22N4O B3203198 3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine CAS No. 1021230-15-8

3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine

Cat. No.: B3203198
CAS No.: 1021230-15-8
M. Wt: 358.4 g/mol
InChI Key: MHWVBRFJGBYSQV-UHFFFAOYSA-N
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Description

3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzoylpiperazine and a methylphenyl group

Mechanism of Action

Target of Action:

We know that it belongs to the pyridazinone class, which has been associated with a plethora of pharmacological activities . These activities span antimicrobial, anti-inflammatory, analgesic, antihypertensive, anticancer, and more. The compound’s specific target(s) likely contribute to these diverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.

    Substitution with Benzoylpiperazine: The pyridazine core is then reacted with 4-benzoylpiperazine under nucleophilic substitution conditions. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

    Introduction of the Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyridazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, such as receptors and enzymes.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine
  • 3-(4-Benzoylpiperazin-1-yl)-6-phenylpyridazine
  • 3-(4-Benzoylpiperazin-1-yl)-6-(2-chlorophenyl)pyridazine

Uniqueness

3-(4-Benzoylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine is unique due to the specific combination of the benzoylpiperazine and methylphenyl groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the methyl group on the phenyl ring can influence the compound’s binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-17-7-5-6-10-19(17)20-11-12-21(24-23-20)25-13-15-26(16-14-25)22(27)18-8-3-2-4-9-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWVBRFJGBYSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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